Perfluoro(methylcyclohexane)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Defluorination of Per- and Polyfluoroalkyl Substances (PFAS)

Scientific Field: Environmental Science

Application Summary: Perfluoro(methylcyclohexane) is used in the rapid defluorination of 22 PFAS species using a high-photon-flux medium-pressure UV/sulfite process.

Methods of Application: The process involves irradiating sulfite with medium-pressure UV light.

Solvent for Determining Fluorophilicity

Scientific Field: Organic Chemistry

Application Summary: Perfluoro(methylcyclohexane) is used as a solvent to determine the fluorophilicity of hydrocarbon and fluorocarbon-functionalized nicotinic acid esters.

Methods of Application: The compound is used as a solvent in which the esters are dissolved, and their fluorophilicity is then determined.

Ingredient for Fluorous Biphase Reactions

Application Summary: Perfluoro(methylcyclohexane) combines with chloroform and acts as an ingredient for fluorous biphase reactions.

Methods of Application: The compound is mixed with chloroform to create a fluorous biphase system, which is then used in various reactions.

Synthesis of Perfluoro-2-methylcyclohex-1-enolate

Application Summary: Perfluoro(methylcyclohexane) can be used as a reactant to synthesize perfluoro-2-methylcyclohex-1-enolate.

Methods of Application: The compound undergoes a photochemical reaction with tetrabutylammonium iodide in water to produce perfluoro-2-methylcyclohex-1-enolate.

Heat Transfer Agent

Scientific Field: Thermodynamics

Application Summary: Perfluoro(methylcyclohexane) is used as a heat transfer agent due to its high thermal stability

Methods of Application: The compound is used in systems where heat needs to be transferred efficiently from one place to another

Dielectric Fluid

Scientific Field: Electrical Engineering

Solvent for Gases

Scientific Field: Physical Chemistry

Application Summary: Perfluoro(methylcyclohexane) is used as a solvent for gases due to its unique physical properties.

Methods of Application: The compound is used to dissolve various gases for different experimental procedures.

Perfluorocarbon Tracer

Application Summary: Perfluoro(methylcyclohexane) can be used as a perfluorocarbon tracer due to its ability to be detected at extremely low concentrations.

Methods of Application: The compound is released into the environment and its movement is tracked to understand various environmental processes.

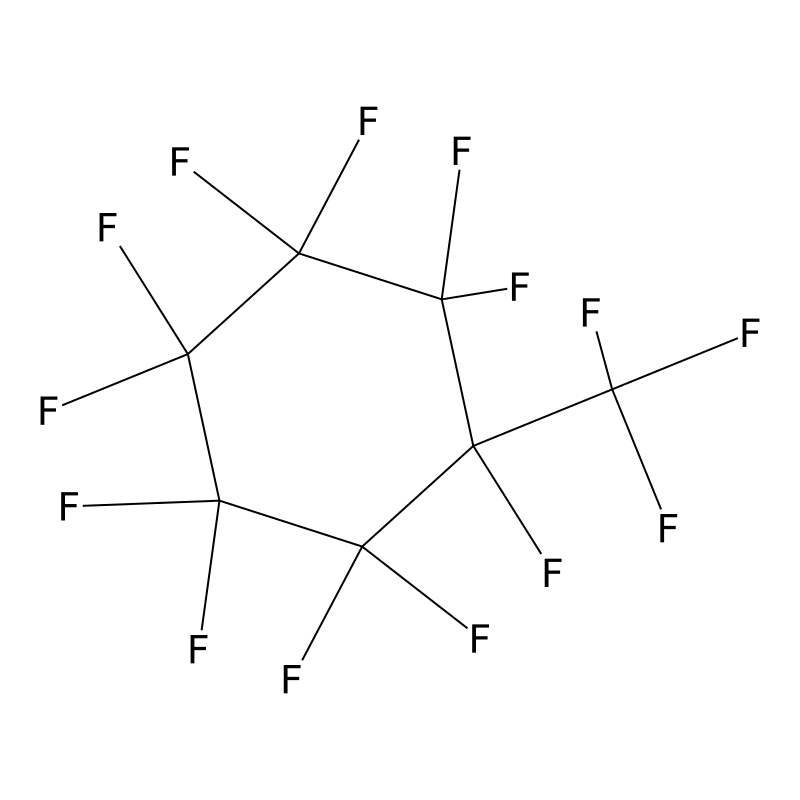

Perfluoro(methylcyclohexane) is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 350.05 g/mol. It is characterized by a clear, colorless liquid form, with a melting point of -37 °C and a boiling point ranging from 75 °C to 76 °C. The compound is notable for its high density of 1.80 g/mL at 20 °C and has a vapor pressure of 14 kPa at 25 °C . Its structure consists of a cyclohexane ring fully substituted with fluorine atoms, making it highly hydrophobic and lipophobic.

Perfluoro(methylcyclohexane) is miscible with organic solvents such as acetone and benzene but is incompatible with strong oxidizing agents . This compound is often utilized in specialized applications due to its unique properties, particularly in environments where conventional solvents may not perform effectively.

- Environmental Persistence: PFC's strong carbon-fluorine bonds make it resistant to degradation in the environment, raising concerns about potential long-term environmental impact [].

- Bioaccumulation Potential: Some perfluorocarbons can accumulate in living organisms, and further research is needed to determine PFC's potential for bioaccumulation [].

These methods allow for the production of high-purity perfluoro(methylcyclohexane), suitable for various applications.

The biological activity of perfluoro(methylcyclohexane) is limited due to its high fluorination, which generally leads to low reactivity with biological molecules. Studies indicate that it exhibits mild toxicity when inhaled but does not have significant bioaccumulation or long-term toxicity effects reported in the literature . Its use as a tracer gas in environmental studies suggests that it can be monitored without substantial biological impact.

Perfluoro(methylcyclohexane) has several specialized applications:

- Solvent for Fluorous Biphase Reactions: It acts as an effective solvent for determining the fluorophilicity of hydrocarbon and fluorocarbon-functionalized compounds .

- Heat Transfer Agent: Due to its thermal stability, it is employed in systems requiring efficient heat transfer.

- Dielectric Fluid: Utilized in electrical applications due to its insulating properties.

- Tracer Gas: Used in environmental studies to trace gas movement without significant ecological impact .

Interaction studies involving perfluoro(methylcyclohexane) focus on its behavior in various chemical environments, particularly concerning its solubility and reactivity profiles. Research has shown that it interacts favorably with other fluorinated compounds, making it useful in developing new materials and chemical processes . Its role as a solvent in fluorous systems enhances the separation and purification processes in organic chemistry.

Perfluoro(methylcyclohexane) shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Perfluorocyclopentane | Smaller ring structure; lower boiling point | |

| Perfluorodecalin | Larger ring structure; higher boiling point | |

| Perfluoromethylcyclopentane | Similar structure; fewer fluorine substitutions | |

| Perfluorobutane | Straight-chain structure; different physical properties |

Uniqueness

Perfluoro(methylcyclohexane) stands out due to its unique cyclohexane structure fully substituted with fluorine atoms, providing distinct physical properties such as high density and low volatility compared to other similar compounds. Its specific applications as a solvent and tracer gas further emphasize its specialized role in both chemical synthesis and environmental monitoring.